![molecular formula C24H18ClFN2O4S B2519168 2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 872199-56-9](/img/structure/B2519168.png)
2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide” is a chemical compound. It is a derivative of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide . The compound is part of a series of derivatives that have been synthesized and studied for their antimicrobial activity .
Synthesis Analysis
The compound is synthesized as part of a series of derivatives. The title compounds were obtained by the nucleophilic substitution of bromo derivatives with various substituted thiophenols . The structures of all the newly synthesized compounds were established by analytical and spectral data .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups. It includes a benzenesulfonyl group, a quinolin-1-yl group, and a chloro-4-fluorophenyl group . The exact structure would need to be determined through detailed spectral analysis.Chemical Reactions Analysis
The compound is part of a series of derivatives that were synthesized through nucleophilic substitution reactions . The exact reactions involved in the synthesis of this specific compound would depend on the specific substituted thiophenols used.Wissenschaftliche Forschungsanwendungen
Imaging Applications in Medical Research
Compounds structurally related to 2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide have been explored for their potential in imaging applications, particularly in Positron Emission Tomography (PET) imaging. For example, research on 18F-labeled PET ligands like 18F-FEAC and 18F-FEDAC has shown their utility in visualizing the increase in translocator protein (TSPO) expression in the infarcted rat brain, suggesting similar compounds could be useful in medical diagnostics and research on brain injuries or diseases (Joji Yui et al., 2010).
Anticancer Activity
Some novel sulfonamide derivatives, including those structurally similar to the compound of interest, have been synthesized and evaluated for their anticancer activity. Studies have identified compounds with significant cytotoxic activity against various cancer cell lines, demonstrating the potential of these compounds in cancer research (M. Ghorab et al., 2015).
Antimicrobial Activity
Research into sulfide and sulfone derivatives of compounds structurally related to 2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide has shown promising antimicrobial activity. These studies have focused on synthesizing and evaluating the antimicrobial efficacy of these derivatives against various bacterial and fungal strains (N. Badiger et al., 2013).
Neuroprotective Effects
Compounds with similar structures have been evaluated for their therapeutic efficacy in treating neurological conditions such as Japanese encephalitis. These studies have demonstrated significant antiviral and antiapoptotic effects, highlighting the potential neuroprotective properties of these compounds (Joydeep Ghosh et al., 2008).
Analgesic and Anti-inflammatory Activities
Research into quinazolinyl acetamides has explored their analgesic and anti-inflammatory activities, indicating that compounds within this structural class can offer significant benefits in managing pain and inflammation. This area of research underscores the therapeutic potential of these compounds in treating conditions associated with pain and inflammation (V. Alagarsamy et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O4S/c1-15-7-10-21-18(11-15)24(30)22(33(31,32)17-5-3-2-4-6-17)13-28(21)14-23(29)27-16-8-9-20(26)19(25)12-16/h2-13H,14H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUYBLSMPZDOLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.